Dihydrosphingosine
Overview
Description
Synthesis Analysis
The biosynthesis of dihydrosphingosine involves the condensation of serine with palmitoyl coenzyme A (CoA), followed by subsequent enzymatic reactions. Studies have demonstrated that dihydrosphingosine can be synthesized in cell-free preparations from organisms such as Hansenula ciferri, indicating a complex enzymatic pathway involving keto intermediates and specific cofactors like pyridoxal phosphate (Braun & Snell, 1967); (Braun, Morell, & Radin, 1970).
Molecular Structure Analysis
Dihydrosphingosine has a unique molecular structure characterized by a long hydrocarbon chain, an amino group, and two hydroxyl groups. The molecular structure of sphingosine and dihydrosphingosine includes an unsaturated hydrocarbon chain in sphingosine, whereas dihydrosphingosine contains a saturated chain. These structural features are crucial for their function and interaction within biological membranes and for their conversion into other sphingolipids (Carter, Glick, Norris, & Phillips, 1947).
Chemical Reactions and Properties
Dihydrosphingosine undergoes various enzymatic reactions leading to the formation of complex sphingolipids. It can be hydroxylated to form phytosphingosine, indicating its role as a precursor in the biosynthesis of diverse sphingolipids. The enzymatic conversion of dihydrosphingosine to other sphingolipid bases involves specific hydroxylases and desaturases (Weiss & Stiller, 1967).
Physical Properties Analysis
The physical properties of dihydrosphingosine, such as its phase behavior and interaction with water, are essential for its function within biological membranes. Dihydrosphingosine's ability to form stable bilayers and its phase transition temperatures are critical for the integrity and fluidity of cellular membranes. Research on the anhydrous and hydrated forms of sphingolipids provides insights into their complex polymorphic behavior and the importance of hydrocarbon chain packing and hydrogen bonding (Ruocco et al., 1981).
Scientific Research Applications
Antioxidative Effect on Tridocosahexaenoin (DHA-TAG)
- Scientific Field : Biochemistry
- Summary of Application : Dihydrosphingosine (d18:0) and α-tocopherol have shown promise as effective antioxidants in fish oils . The study focused on the synergistic effect of dihydrosphingosine and α-tocopherol on pure docosahexaenoic acid (DHA) triacylglycerols .
- Methods of Application : An omics-type liquid- and gas-chromatographic mass spectrometric approach was used to verify the synergistic effect and to get a comprehensive view on the effect of d18:0 on the oxidation pattern .
- Results or Outcomes : The results confirmed that d18:0 rapidly reacts further in the presence of lipid oxidation products and α-tocopherol. α-Tocopherol and d18:0 showed an improved antioxidative effect after 12 hours of oxidation, indicating the formation of antioxidants through carbonyl−amine reactions .
Biotechnological Production of Sphingoid Bases
- Scientific Field : Biotechnology
- Summary of Application : The yeast Wickerhamomyces ciferrii has been found to be a natural producer of acetylated sphingoid bases, providing a promising alternative for their biotechnological synthesis .
- Methods of Application : The yeast has been established by classical strain improvements as well as modern genetic engineering for the industrial production of phytosphingosine .
- Results or Outcomes : Routes for the synthesis of sphinganine and sphingosine have been implemented .
Anti-skin-aging Effects
- Scientific Field : Dermatology
- Summary of Application : Dihydrosphingosine has been used in studies related to skin aging .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Role in Disease Pathophysiology
- Scientific Field : Cellular and Molecular Life Sciences
- Summary of Application : Dihydrosphingolipids, including Dihydrosphingosine (dhSph), have been implicated in the pathophysiology of various diseases . These include dhCer in predicting type 2 diabetes in obese individuals, dhS1P in cardiovascular diseases, and dhSph in hepato-renal toxicity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Anti-skin-aging Effects via Collagen and Fibrillin Expression
- Scientific Field : Dermatology
- Summary of Application : A human ceramide mixture (HC123), detected as Dihydrosphingosine, has been found to promote the formation of collagen fibers and microfibrils (fibrillin) which affect the elasticity of the skin .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : In a 3D epidermis model, HC123 was significantly increased compared to the control 120 min after topical application .
Biotechnological Production of Sphingoid Bases
- Scientific Field : Biotechnology
- Summary of Application : Dihydrosphingosine (sphinganine) is one of the most common sphingoid bases and can be further processed or modified to carry additional hydroxyl or methyl groups .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Safety And Hazards
Dihydrosphingosine should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Sphingolipids, including dihydrosphingosine, are now being exploited as therapeutic targets for several pathologies . They have become the focus of several fields of research in the medical and biological sciences, as these bioactive lipids have been identified as potent signaling and messenger molecules . The cellular actions of ceramide, S1P, and other bioactive sphingolipids are increasingly thought to be crucial for the study of angiogenesis, inflammation, immune responses, diabetes, aging, cancer biology, and degenerative diseases .
properties
IUPAC Name |
(2S,3R)-2-aminooctadecane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKJDMGTUTTYMP-ZWKOTPCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
139755-79-6 (HCl) | |
Record name | Sphinganine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID501016568 | |
Record name | Sphinganine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sphinganine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000269 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sphinganine | |
CAS RN |
764-22-7, 3102-56-5 | |
Record name | Sphinganine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sphinganine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sphinganine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [R-(R*,S*)]-2-aminooctadecane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPHINGANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT0ZSD64HM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sphinganine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000269 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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